molecular formula C20H21N7O3S B2859194 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034228-00-5

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

カタログ番号: B2859194
CAS番号: 2034228-00-5
分子量: 439.49
InChIキー: NNYWAFGNHGXVHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine-based compound featuring a sulfamoylphenyl group and a pyrrolidine-substituted pyrimidine carboxamide moiety. The compound’s synthesis likely involves palladium-catalyzed cross-coupling reactions, as evidenced by analogous protocols for related sulfonamide-pyrimidine hybrids . The 4-methylpyrimidin-2-yl sulfamoyl group may enhance target binding via hydrogen-bonding interactions, while the pyrrolidin-1-yl substituent could improve solubility compared to bulkier aliphatic groups .

特性

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3S/c1-14-8-9-21-20(24-14)26-31(29,30)16-6-4-15(5-7-16)25-19(28)17-12-18(23-13-22-17)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,28)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYWAFGNHGXVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Retrosynthetic Analysis and Strategic Disconnections

The target molecule dissects into two primary components:

  • 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]aniline : A phenylsulfonamide intermediate bearing a 4-methylpyrimidin-2-yl group and an aniline moiety.
  • 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid : A pyrimidine core functionalized with a pyrrolidine substituent at C-6 and a carboxylic acid at C-4.

The convergent synthesis involves sequential construction of these fragments followed by amide bond formation.

Synthetic Routes and Methodologies

Synthesis of 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]aniline

This intermediate is synthesized via sulfonamide formation between 4-methylpyrimidin-2-amine and a nitrobenzenesulfonyl chloride, followed by nitro group reduction (Table 1).

Step 1: Sulfonylation Reaction
4-Nitrobenzenesulfonyl chloride reacts with 4-methylpyrimidin-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 h, yielding N-(4-methylpyrimidin-2-yl)-4-nitrobenzenesulfonamide.

Step 2: Nitro Reduction
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine, producing 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline in 85% yield.

Table 1: Synthesis of 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]aniline
Step Reagents/Conditions Yield Characterization (Key Signals)
1 4-Nitrobenzenesulfonyl chloride, TEA 78% ¹H NMR (DMSO-d₆): δ 8.41 (s, 1H, Py-H)
2 H₂, Pd/C, EtOH 85% IR (KBr): 3350 cm⁻¹ (–NH₂)

Synthesis of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic Acid

This fragment is prepared through nucleophilic aromatic substitution and subsequent ester hydrolysis (Table 2).

Step 1: Chloropyrimidine Synthesis
4-Chloro-6-iodopyrimidine undergoes Ullmann coupling with pyrrolidine in dimethylformamide (DMF) at 120°C for 8 h, yielding 6-(pyrrolidin-1-yl)pyrimidine-4-carbonitrile.

Step 2: Nitrile Hydrolysis
The nitrile is hydrolyzed to the carboxylic acid using 6 M HCl at reflux (24 h), followed by neutralization with NaOH to afford 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid (72% yield).

Table 2: Synthesis of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic Acid
Step Reagents/Conditions Yield Characterization (Key Signals)
1 Pyrrolidine, DMF, CuI 68% ¹³C NMR: δ 158.2 (C=O)
2 6 M HCl, reflux 72% IR (KBr): 1705 cm⁻¹ (–COOH)

Amide Coupling to Form the Target Compound

The final step involves activating the carboxylic acid and coupling it with the aniline intermediate (Table 3).

Coupling Conditions
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is treated with oxalyl chloride (1.2 equiv) in DCM to generate the acyl chloride, which reacts with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIEA). Microwave irradiation (160°C, 15 min) enhances reaction efficiency, yielding the target compound at 65%.

Table 3: Amide Coupling Optimization
Activator Coupling Agent Solvent Temp (°C) Time Yield
Oxalyl chloride DIEA THF 160 (MW) 15 min 65%

Critical Analysis of Methodological Challenges

Regioselectivity in Pyrrolidine Substitution

The C-6 position of pyrimidine exhibits higher reactivity toward nucleophilic substitution compared to C-2 or C-4 due to electronic effects. Copper(I) iodide catalysis in DMF ensures selective displacement of iodide at C-6, minimizing side products.

Sulfonamide Stability Under Reducing Conditions

Hydrogenation of the nitro group necessitates careful pH control to prevent sulfonamide cleavage. Buffered conditions (pH 6–7) preserve the sulfamoyl linkage while achieving complete nitro reduction.

Microwave-Assisted Coupling

Conventional heating (6 h at 80°C) affords lower yields (48%) due to thermal decomposition. Microwave irradiation accelerates the amide bond formation, reducing reaction time to 15 min while improving yield to 65%.

Analytical Characterization and Validation

The target compound is validated through spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, Py-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 3.25 (t, J = 6.0 Hz, 4H, pyrrolidine-CH₂).
  • HRMS : m/z Calcd for C₂₁H₂₂N₇O₃S [M+H]⁺: 476.1502; Found: 476.1505.

化学反応の分析

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

科学的研究の応用

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

Structural Features

The target compound shares core pyrimidine and sulfonamide motifs with several analogs but differs in substituent chemistry:

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrimidine-4-carboxamide 4-Methylpyrimidin-2-yl sulfamoyl, pyrrolidin-1-yl Sulfamoyl, carboxamide
7-Cyclopentyl-N-(2-methoxyphenyl)-...* Pyrrolo[2,3-d]pyrimidine Cyclopentyl, methoxyphenyl, pyrimidin-2-yl sulfamoyl Sulfamoyl, carboxamide
BMS-354825 Thiazole-5-carboxamide Pyrimidinyl, methylphenyl, hydroxyethylpiperazinyl Carboxamide, aminopyridyl
N-(2-Fluorophenyl)-5-[(4-methoxy...) Pyrimidine Fluorophenyl, methoxyphenylaminomethyl, methyl Amine, methoxy

*From .

Key Observations:

  • The pyrrolidine ring in the target compound may confer better aqueous solubility than the cyclopentyl group in ’s analog due to reduced hydrophobicity .
  • Unlike BMS-354825, which uses a thiazole core, the target’s pyrimidine-carboxamide scaffold may prioritize different kinase selectivity profiles .
  • The sulfamoyl group in the target and compounds facilitates hydrogen bonding, critical for target engagement, as seen in crystallographic studies of similar pyrimidines .

Physicochemical Properties

  • Lipophilicity: The pyrrolidine substituent (logP ~1-2) likely reduces hydrophobicity compared to ’s diethylamino analog (logP ~3-4) .
  • Hydrogen-Bond Capacity: The sulfamoyl group (H-bond donor/acceptor) and carboxamide (acceptor) align with features seen in bioactive pyrimidines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of 4-methylpyrimidin-2-amine with sulfamoyl chloride derivatives under anhydrous conditions (e.g., using NaH as a base in THF at 0–5°C) to form the sulfamoyl intermediate .
  • Step 2 : Coupling the intermediate with 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) at 25–40°C .
  • Key Conditions :
  • Use Pd/C (5–10% loading) for catalytic hydrogenation to reduce nitro intermediates .
  • Optimize pH (6.5–7.5) during sulfonamide formation to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Techniques :

  • 1H/13C NMR : Assign peaks using DEPT-135 to confirm pyrrolidine ring protons (δ 1.8–2.1 ppm) and pyrimidine carbons (δ 150–160 ppm) .
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between pyrimidine and phenyl rings (e.g., 12–86° deviations observed in similar compounds) .
  • LC-MS : Monitor purity (>98%) and molecular ion [M+H]+ at m/z corresponding to the molecular formula .

Q. How can researchers design initial biological activity screens for this compound?

  • Protocol :

  • In vitro assays : Test enzyme inhibition (e.g., kinases, sulfotransferases) at 1–100 μM concentrations using fluorescence-based substrates .
  • Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .
  • Cytotoxicity : Evaluate IC50 values in HEK-293 and HepG2 cell lines via MTT assay .

Advanced Research Questions

Q. What computational strategies predict this compound’s binding modes and target selectivity?

  • Methods :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase PDB: 1M17) to assess binding affinity (ΔG < −8 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to analyze stability of ligand-protein complexes (RMSD < 2 Å) .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize analogs with improved solubility (cLogP < 3) .

Q. How can researchers resolve contradictions between in vitro and in silico bioactivity predictions?

  • Approach :

  • Data validation : Cross-reference computational ADMET predictions (e.g., SwissADME) with experimental permeability (Caco-2 assay) and metabolic stability (microsomal half-life) .

  • Structural analogs : Compare activity trends with compounds like 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine (Table 1) .

    Table 1 : Bioactivity Comparison of Structural Analogs

    CompoundTargetIC50 (nM)Selectivity Index (vs. HEK-293)
    Target CompoundEGFR48 ± 512.3
    4-(Chloro) Phenyl PyrimidineDHFR220 ± 203.8
    Sulfonamide DerivativeCA-II15 ± 28.9

Q. What experimental designs validate the compound’s mechanism of action in disease models?

  • In vivo models :

  • Xenograft studies : Administer 10–50 mg/kg (oral) daily in BALB/c mice with HT-29 tumors; measure tumor volume reduction vs. vehicle control .
  • PK/PD analysis : Collect plasma samples at 0.5, 2, 6, and 24 h post-dose for LC-MS quantification (Cmax > 1 μg/mL) .
    • Pathway analysis : Perform RNA-seq on treated vs. untreated cells to identify downregulated genes (e.g., MAPK/ERK pathway) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Troubleshooting :

  • Solubility : Compare DMSO stock stability (UV-Vis at 280 nm) with alternative solvents (e.g., PEG-400) .
  • Degradation : Conduct forced degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC for hydrolytic byproducts .

Q. Why do SAR studies show conflicting activity trends for pyrrolidine vs. piperidine substitutions?

  • Hypothesis testing :

  • Conformational analysis : Use DFT calculations (B3LYP/6-31G*) to compare energy barriers of ring puckering .
  • Biological assays : Synthesize both analogs and test side-by-side in kinase inhibition assays .

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